molecular formula C20H21N3O3 B3009665 (E)-N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(furan-2-yl)acrylamide CAS No. 1798402-59-1

(E)-N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(furan-2-yl)acrylamide

Katalognummer B3009665
CAS-Nummer: 1798402-59-1
Molekulargewicht: 351.406
InChI-Schlüssel: SMPWAWABDMREBZ-BQYQJAHWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “(E)-N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(furan-2-yl)acrylamide” is a complex organic molecule that contains a benzo[d]oxazol-2-yl group and a piperidin-4-yl group .


Synthesis Analysis

While specific synthesis methods for this compound were not found, 1-(Benzo[d]oxazol-2-yl)piperidin-4-ol, a related compound, is used as a reactant in the preparation of 2-aminobenzoxazoles via cyclocondensation of aminophenols and amines .

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

  • The compound has been explored in the synthesis of certain piperidine-based derivatives, which exhibit significant biological activities such as antagonist properties and potential for treating conditions like arrhythmias. For instance, the synthesis of 4-(benzo[b]furan-2-yl)piperidines demonstrated potent 5-HT2 antagonist activity, indicating a possible application in neuropsychiatric disorders or as a potential target for drug development (Watanabe, Yoshiwara, & Kanao, 1993).

Pharmacological Evaluation

  • The structure of the compound and its derivatives have been used in designing and synthesizing novel molecules with potential therapeutic applications. For example, derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine were synthesized and evaluated for antidepressant and antianxiety activities. These derivatives showed significant activity in behavioral despair and plus maze tests, suggesting their potential in treating mental health disorders (Kumar et al., 2017).

Applications in Material Science

  • In the field of materials science, this compound has been incorporated into the synthesis of macroporous silica modified with optically active poly[N-(oxazolinylphenyl)acrylamide] derivatives. These materials have potential applications as chiral stationary phases in chromatography, demonstrating the compound's versatility beyond biological applications (Tian et al., 2010).

Antimicrobial Activity

  • There is evidence of the compound's derivatives being synthesized and evaluated for antimicrobial activity. A study on 2-((4-(2H-benzo[d][1,2,3]triazol-2-yl)piperidin-1-yl)methyl)-5-substituted phenyl-1,3,4-oxadiazoles revealed significant antibacterial and moderate antifungal activities, making them potential candidates for developing new antimicrobial agents (Vankadari et al., 2013).

Enantioselective Synthesis

  • The compound's structure has been utilized in enantioselective synthesis processes, such as the ene-reduction of E-2-cyano-3-(furan-2-yl) acrylamide by marine and terrestrial fungi. This process results in the production of enantiomerically enriched compounds, demonstrating its utility in stereoselective chemical synthesis (Jimenez et al., 2019).

Zukünftige Richtungen

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the antimycobacterial activity of related compounds , it could be interesting to explore whether this compound has similar activity.

Eigenschaften

IUPAC Name

(E)-N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c24-19(8-7-16-4-3-13-25-16)21-14-15-9-11-23(12-10-15)20-22-17-5-1-2-6-18(17)26-20/h1-8,13,15H,9-12,14H2,(H,21,24)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMPWAWABDMREBZ-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C=CC2=CC=CO2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1CNC(=O)/C=C/C2=CC=CO2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(furan-2-yl)acrylamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.